Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate chemical properties
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate chemical properties
An In-Depth Technical Guide: Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, a deuterated derivative of a complex diester. While primarily known as a stable isotope-labeled internal standard, its chemical characteristics are of significant interest to researchers in synthetic chemistry, analytical development, and DMPK (Drug Metabolism and Pharmacokinetics) studies. This document elucidates the compound's known physicochemical properties, proposes a logical synthetic pathway, and details a robust, multi-platform analytical strategy for its characterization and quality control. The methodologies are presented with a focus on the underlying scientific rationale, providing a field-proven framework for its application.
Introduction and Strategic Importance
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate (CAS No. 1189724-35-3) is the deuterium-labeled analogue of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate (CAS No. 1076199-96-6)[1]. The incorporation of four deuterium atoms onto the 4-chlorophenyl ring renders the molecule an invaluable tool in modern drug development and chemical analysis[1].
The primary application of such stable isotope-labeled (SIL) compounds is as internal standards (IS) for quantitative bioanalytical assays, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of a SIL-IS is that it co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical ionization efficiency and behavior during sample extraction. This allows for precise correction of matrix effects and variability, a cornerstone of robust and reliable pharmacokinetic and metabolic studies. Its utility is predicated on its chemical and isotopic purity, necessitating the rigorous analytical characterization detailed herein.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, formulation, and analytical approach. Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is commercially available as a white solid[1][2].
Chemical Structure
The molecule features a pentanedioate (glutarate) backbone functionalized with two ethyl ester groups, an acetyl (aceto) group at the C2 position, and a deuterated 4-chlorophenyl moiety at the C3 position. The presence of two stereocenters (C2 and C3) implies the existence of multiple stereoisomers.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol (Hypothetical)
This protocol is a representative workflow and must be optimized for safety and yield in a laboratory setting.
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Synthesis of Michael Acceptor:
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To a solution of 4-chloro-d4-benzaldehyde and diethyl malonate in toluene, add a catalytic amount of piperidine and acetic acid.
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Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
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Heat the reaction to reflux until no more water is collected.
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Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude oil via vacuum distillation or column chromatography.
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Michael Addition:
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Prepare a solution of sodium ethoxide in absolute ethanol in an inert atmosphere.
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Add ethyl acetoacetate dropwise at 0°C to form the enolate.
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Add a solution of the Michael acceptor (from Step 1) in ethanol dropwise, maintaining the temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.
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Purification:
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The final product is purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for separating the product from unreacted starting materials and byproducts.
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Analytical Characterization
A multi-technique approach is essential to confirm the structure, identity, purity, and isotopic enrichment of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra for this molecule are expected to be complex due to the presence of diastereomers and diastereotopic protons.
Expected ¹H NMR Signals (in CDCl₃, 300 MHz): The absence of signals in the aromatic region corresponding to the phenyl ring protons confirms the d4-labeling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.3 | d | 2H (unlabeled) | Ar-H | Signals for protons ortho to chlorine in the unlabeled analog. Absent in the d4-compound. |
| ~ 7.1 | d | 2H (unlabeled) | Ar-H | Signals for protons meta to chlorine in the unlabeled analog. Absent in the d4-compound. |
| ~ 4.2 - 4.0 | m | 4H | -OCH₂CH₃ | Two inequivalent ester ethyl groups will show complex multiplets (quartets or more complex). |
| ~ 3.8 - 3.6 | m | 2H | C2-H, C3-H | Protons on the stereocenters, coupled to each other and adjacent methylenes. |
| ~ 2.7 - 2.5 | m | 2H | C4-H₂ | Diastereotopic protons on the C4 methylene, appearing as a complex multiplet. |
| ~ 2.2 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl group. |
| ~ 1.3 - 1.1 | m | 6H | -OCH₂CH₃ | Two overlapping triplets for the two non-equivalent ester methyl groups. |
Expected ¹³C NMR Signals (in CDCl₃, 75 MHz): Key signals include two distinct ester carbonyls, one ketone carbonyl, and aliphatic carbons. The deuterated aromatic carbons will show characteristic C-D coupling and reduced signal intensity.
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and the successful incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) provides the definitive elemental composition.
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Expected Molecular Ion: The calculated exact mass for C₁₇H₁₇D₄³⁵ClO₅ is 344.1332. The mass for the ³⁷Cl isotopologue is ~346.1303.
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Observed Ions: In electrospray ionization (ESI), common adducts would be [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. For example, the sodium adduct [C₁₇H₁₇D₄³⁵ClO₅+Na]⁺ would have an m/z of ~367.12.
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Fragmentation Analysis: Tandem MS (MS/MS) reveals structural information. Key fragmentation pathways involve the neutral loss of ethanol (46 Da), ethoxy radicals (45 Da), and cleavage of the glutarate backbone.
Caption: A simplified, plausible MS/MS fragmentation pathway.
Chromatographic Purity Workflow
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for assessing chemical purity.
Step-by-Step HPLC Protocol:
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System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for this moderately lipophilic molecule.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
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Gradient Elution:
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0-2 min: 30% B
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2-15 min: 30% to 95% B
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15-18 min: Hold at 95% B
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18-20 min: Return to 30% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 230 nm (based on the chlorophenyl chromophore).
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Injection Volume: 10 µL.
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Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.
Caption: Standard analytical workflow for purity assessment by HPLC.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this high-purity research compound.
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Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[1]
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin.
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Stability: As an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions. Solutions should be prepared fresh in neutral, high-purity solvents. Long-term stability in solution should be experimentally verified if required.
Conclusion
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is more than a simple chemical; it is a precision tool for advanced analytical chemistry. Its value is intrinsically linked to its structural integrity, chemical purity, and high level of isotopic enrichment. This guide has outlined its core properties and provided a robust framework for its synthesis and characterization. By applying these rigorous analytical methodologies—NMR for structure, HRMS for identity and isotopic confirmation, and HPLC for purity—researchers can confidently employ this compound as a reliable internal standard, ensuring the accuracy and validity of critical data in drug development and beyond.
References
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BioOrganics. Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate. [Link]
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PubChem. Diethyl 2,4-diacetyl-3-(4-chlorophenyl)glutarate. [Link]
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PubChem. Diethyl glutarate. [Link]
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Pharmaffiliates. CAS No : 1189724-35-3| Chemical Name : Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate. [Link]
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Organic Syntheses. 2,3,7,8,12,13,17,18-Octaethylporphyrin. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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National Center for Biotechnology Information. (1995). Toxicological Profile for Diethyl Phthalate. [Link]
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H-W-BIO. Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate. [Link]
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Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
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Redox. (2024). Safety Data Sheet Diethyl Ether. [Link]
